(2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide is a compound that features a pyridine ring, a pyrrolidine ring, and a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides . The reaction is typically carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of N-(pyridin-2-yl)amides .
Scientific Research Applications
(2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and have similar synthetic routes.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-ones.
Uniqueness
(2E)-3-phenyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide is unique due to the combination of the pyridine, pyrrolidine, and cinnamamide moieties. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(10-9-15-6-2-1-3-7-15)20-16-11-13-21(14-16)17-8-4-5-12-19-17/h1-10,12,16H,11,13-14H2,(H,20,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKSUIDNQNRLPD-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C=CC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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